molecular formula C7H14ClNO3 B1455987 (Piperidin-4-yloxy)-acetic acid hydrochloride CAS No. 1187930-35-3

(Piperidin-4-yloxy)-acetic acid hydrochloride

Cat. No.: B1455987
CAS No.: 1187930-35-3
M. Wt: 195.64 g/mol
InChI Key: CKZMPJRVAMCLER-UHFFFAOYSA-N
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Description

(Piperidin-4-yloxy)-acetic acid hydrochloride: is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Piperidin-4-yloxy)-acetic acid hydrochloride typically involves the reaction of piperidine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbon of the chloroacetic acid, displacing the chloride ion and forming the desired product. The reaction is usually carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or recrystallization may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Piperidin-4-yloxy)-acetic acid hydrochloride can undergo oxidation reactions, where the piperidine ring may be oxidized to form piperidinone derivatives.

    Reduction: The compound can also be reduced, particularly at the carboxyl group, to form alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine nitrogen can be substituted with various electrophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Piperidinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, (Piperidin-4-yloxy)-acetic acid hydrochloride is used as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities. Piperidine derivatives are known to exhibit a range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives may act on various biological targets, making it a promising scaffold for drug development.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in industrial chemical processes.

Mechanism of Action

The mechanism of action of (Piperidin-4-yloxy)-acetic acid hydrochloride depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets such as enzymes, receptors, or ion channels. The piperidine ring can enhance the binding affinity and specificity of the compound to its target, leading to desired biological effects.

Comparison with Similar Compounds

    Piperidine: A simple six-membered ring with one nitrogen atom, used as a building block in organic synthesis.

    Piperidinone: An oxidized form of piperidine, used in the synthesis of pharmaceuticals.

    Piperazine: A similar heterocyclic compound with two nitrogen atoms, known for its use in medicinal chemistry.

Uniqueness: (Piperidin-4-yloxy)-acetic acid hydrochloride is unique due to the presence of both the piperidine ring and the acetic acid moiety. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-piperidin-4-yloxyacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c9-7(10)5-11-6-1-3-8-4-2-6;/h6,8H,1-5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZMPJRVAMCLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-35-3
Record name 2-(piperidin-4-yloxy)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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